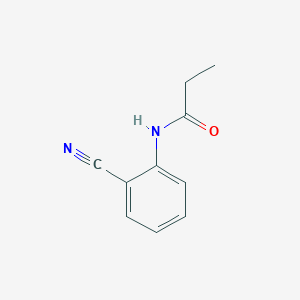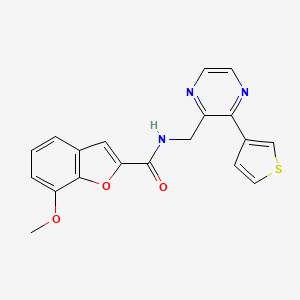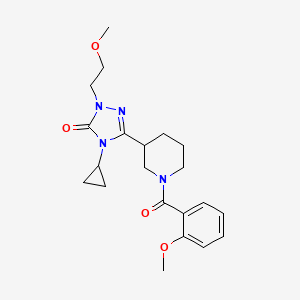![molecular formula C20H22N4O2 B2852223 2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N-methyl-N-phenylacetamide CAS No. 915887-81-9](/img/structure/B2852223.png)
2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .
Synthesis Analysis
Benzimidazoles can be synthesized using several methods. One common method is the reaction of o-phenylenediamine with carboxylic acids, known as the Phillips–Ladenburg method . Another method involves the reaction of o-phenylenediamines with aldehydes or ketones, known as the Weidenhagen method .Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Benzimidazoles are known to exhibit a broad range of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution, due to the electron-rich nature of the imidazole ring .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Research by Troxler and Weber (1974) delved into the synthesis of Pyrimido[1,2‐a]benzimidazoles by reacting 2-aminobenzimidazole with dimethyl acetylenedicarboxylate, leading to the formation of methyl 1, 2-dihydro-2-oxo-pyrimido[1, 2-a]benzimidazole-4-carboxylate. This study highlights the chemical transformations and potential applications of benzimidazole derivatives in synthesizing complex heterocyclic compounds (Troxler & Weber, 1974).
Antimicrobial and Cytotoxic Activities
Noolvi et al. (2014) synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and evaluated their antimicrobial and cytotoxic activities. This research signifies the potential of benzimidazole derivatives in developing novel therapeutic agents with antimicrobial properties (Noolvi et al., 2014).
Ozden et al. (2005) investigated benzimidazole-5-carboxylic acid alkyl ester derivatives for their antibacterial and antifungal activities, revealing that aromatic amides and amidines among these derivatives exhibit potent antibacterial activities, indicating their potential in antimicrobial drug development (Ozden et al., 2005).
Antitumor and Genotoxic Properties
- Benvenuti et al. (1997) synthesized 1H-benzoimidazol-2-ylamine derivatives and evaluated them for antimicrobial and genotoxic activities, providing insight into the therapeutic potential of benzimidazole derivatives in oncology and genotoxicity studies (Benvenuti et al., 1997).
Molecular Design and Drug Discovery
- Shibuya et al. (2018) discovered a clinical candidate, K-604, which is an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, showcasing the importance of benzimidazole derivatives in the molecular design of new drugs (Shibuya et al., 2018).
Mécanisme D'action
The mechanism of action of benzimidazole derivatives can vary widely depending on their chemical structure and the target they interact with. Many benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[[acetyl(methyl)amino]methyl]benzimidazol-1-yl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-15(25)22(2)13-19-21-17-11-7-8-12-18(17)24(19)14-20(26)23(3)16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHWUCMZRFUDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2852140.png)
![3-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2852141.png)
![2-[[4-(4-Fluorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2852142.png)
![6-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B2852143.png)


![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2852147.png)
![Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2852149.png)
![3-(2,4-dimethoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2852151.png)


![N-(4-chloro-2-methylphenyl)-4-[2-[(4-chloro-2-methylphenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2852156.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2852157.png)
![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2852163.png)
